molecular formula C15H12ClN5O B11105123 2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11105123
M. Wt: 313.74 g/mol
InChI Key: WYIZHFRSIPRNKN-RQZCQDPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(1H-benzotriazol-1-yl)acetic acid with hydrazine hydrate, followed by condensation with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can interact with metal ions, while the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is unique due to the presence of both the benzotriazole ring and the chlorophenyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12ClN5O/c16-12-7-5-11(6-8-12)9-17-19-15(22)10-21-14-4-2-1-3-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+

InChI Key

WYIZHFRSIPRNKN-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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